molecular formula C16H19NO B13174754 1-(4-Phenoxyphenyl)butan-1-amine

1-(4-Phenoxyphenyl)butan-1-amine

Cat. No.: B13174754
M. Wt: 241.33 g/mol
InChI Key: CHDHZIACYPQLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)butan-1-amine is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Phenoxyphenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 1-(4-Phenoxyphenyl)butan-1-amine is not well-documented. like other amines, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can influence various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)butan-1-amine: Similar structure but with a methoxy group instead of a phenoxy group.

    1-(4-Chlorophenyl)butan-1-amine: Contains a chlorine atom instead of a phenoxy group.

    1-(4-Nitrophenyl)butan-1-amine: Contains a nitro group instead of a phenoxy group.

Uniqueness

1-(4-Phenoxyphenyl)butan-1-amine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-(4-phenoxyphenyl)butan-1-amine

InChI

InChI=1S/C16H19NO/c1-2-6-16(17)13-9-11-15(12-10-13)18-14-7-4-3-5-8-14/h3-5,7-12,16H,2,6,17H2,1H3

InChI Key

CHDHZIACYPQLDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.